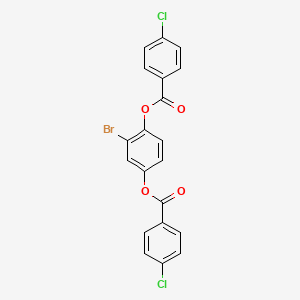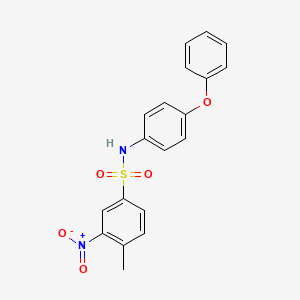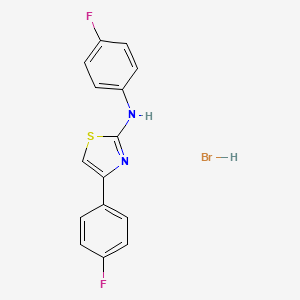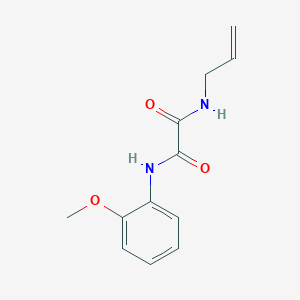
2-bromo-1,4-phenylene bis(4-chlorobenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-1,4-phenylene bis(4-chlorobenzoate) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BBCB and is synthesized through a specific method that involves the reaction of 2-bromo-1,4-phenylenediamine with 4-chlorobenzoyl chloride. BBCB has been studied extensively in various fields, including material science, organic chemistry, and biochemistry. In
科学研究应用
BBCB has been studied extensively in various fields of scientific research due to its unique properties. In material science, BBCB is used as a component in liquid crystals, which are used in display technologies such as LCD screens. In organic chemistry, BBCB is used as a building block for the synthesis of other compounds. In biochemistry, BBCB has been found to exhibit antimicrobial activity against various bacterial strains.
作用机制
The mechanism of action of BBCB is not fully understood. However, it is believed that BBCB exerts its antimicrobial activity by disrupting the cell membrane of bacterial cells. This disruption leads to the leakage of intracellular components, ultimately resulting in cell death.
Biochemical and Physiological Effects
BBCB has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, BBCB has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of using BBCB in lab experiments is its ease of synthesis. BBCB can be synthesized using relatively simple and inexpensive methods, making it a cost-effective option for researchers. Additionally, BBCB has been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
However, one of the limitations of using BBCB in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experimental setups. Additionally, further research is needed to fully understand the mechanism of action of BBCB and its potential side effects.
未来方向
There are several future directions for the research and development of BBCB. One potential direction is the development of new antibiotics based on the structure of BBCB. Additionally, further research is needed to fully understand the mechanism of action of BBCB and its potential applications in the treatment of inflammatory diseases. Finally, there is a need for further research on the safety and potential side effects of BBCB, particularly in relation to its use as an antimicrobial agent.
Conclusion
In conclusion, 2-bromo-1,4-phenylene bis(4-chlorobenzoate) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BBCB can be synthesized using relatively simple and inexpensive methods and has been found to exhibit antimicrobial and anti-inflammatory activity. However, further research is needed to fully understand the mechanism of action of BBCB and its potential side effects. Overall, BBCB is a promising candidate for the development of new antibiotics and the treatment of inflammatory diseases.
合成方法
BBCB is synthesized through a specific method that involves the reaction of 2-bromo-1,4-phenylenediamine with 4-chlorobenzoyl chloride. The reaction takes place in the presence of a catalyst, typically triethylamine, and a solvent such as dichloromethane or chloroform. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform, dichloromethane, and acetone.
属性
IUPAC Name |
[3-bromo-4-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrCl2O4/c21-17-11-16(26-19(24)12-1-5-14(22)6-2-12)9-10-18(17)27-20(25)13-3-7-15(23)8-4-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEDYLWSBGFSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrCl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-({[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5177218.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5177226.png)
![N-[2-[5-(3-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methoxybenzamide](/img/structure/B5177231.png)
![2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide](/img/structure/B5177232.png)
![(2,3-dichlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5177249.png)
![isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate](/img/structure/B5177253.png)
![4-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5177261.png)
![methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5177270.png)


![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5177285.png)
![6-(4-bromo-5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5177292.png)
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5177296.png)
